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Compound of Interest

Compound Name: Pimeclone

CAS No.: 534-84-9

Cat. No.: B1214373 Get Quote

Abstract
This technical guide provides a comprehensive framework for solubilizing Pimeclone (2-

(piperidin-1-ylmethyl)cyclohexanone), a respiratory stimulant and Mannich base derivative. Due

to its structural dependence on pH for ionization, Pimeclone exhibits distinct solubility profiles

in aqueous versus organic environments.[1] This note details the physicochemical mechanisms

governing its dissolution, provides validated protocols for stock solution preparation, and

outlines the "Shake-Flask" method for determining equilibrium solubility.[1]

Introduction & Chemical Identity
Pimeclone is a bicyclic ketone featuring a piperidine ring attached via a methylene bridge. Its

solubility is governed by the basicity of the tertiary nitrogen within the piperidine ring.

Researchers must distinguish between the free base (lipophilic, oil/low-melting solid) and its

salt forms (hydrophilic, crystalline solids) to ensure accurate dosing in biological assays.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1214373?utm_src=pdf-interest
https://www.benchchem.com/product/b1214373?utm_src=pdf-body
https://www.benchchem.com/product/b1214373?utm_src=pdf-body
https://acs.figshare.com/articles/dataset/Solubility_Behaviors_and_Correlations_of_Common_Organic_Solvents/12991205
https://acs.figshare.com/articles/dataset/Solubility_Behaviors_and_Correlations_of_Common_Organic_Solvents/12991205
https://www.benchchem.com/product/b1214373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Source

IUPAC Name
2-(piperidin-1-

ylmethyl)cyclohexanone
[PubChem, 2026]

Molecular Weight 195.30 g/mol [PubChem, 2026]

LogP (Predicted) ~1.9 [PubChem, 2026]

pKa (Estimated) ~9.0 - 9.5 (Piperidine nitrogen)
[Calculated based on Mannich

Base structure]

Physical State
Viscous liquid or low-melting

solid (Free Base)
[ChemicalBook]

Physicochemical Mechanisms of Solubility
The pH-Solubility Switch
Pimeclone behaves as a weak base. The tertiary amine group can accept a proton (

) to form a cationic ammonium species. This ionization is the critical determinant for solvent
selection.

Low pH (Acidic, pH < pKa): The nitrogen is protonated (

). The molecule becomes ionic and highly water-soluble.

High pH (Basic, pH > pKa): The nitrogen is deprotonated (ngcontent-ng-c1352109670=""

_nghost-ng-c1270319359="" class="inline ng-star-inserted">

). The molecule is neutral and lipophilic, favoring organic solvents like Ethanol, DMSO, or
Chloroform.

Solvent Compatibility Matrix
The following table summarizes the solubility profile based on the compound's ionization state.
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Solvent System Solubility Rating
Primary
Application

Mechanism

Water (pH 7.0) Low to Moderate None
Partially ionized; risk

of precipitation.

0.1N HCl (Aq) High Aqueous Dosing

Full protonation forms

soluble Hydrochloride

salt.

DMSO High (>50 mM) Stock Solutions

Dipolar aprotic

interaction; solubilizes

both neutral and salt

forms.

Ethanol (95%) High Formulation

Solubilizes the

lipophilic free base

effectively.

Chloroform High Extraction
Excellent solvent for

the neutral free base.

Experimental Protocols
Protocol A: Preparation of High-Concentration Stock
Solutions
Purpose: To create a stable, high-concentration stock (typically 10-100 mM) for long-term

storage and subsequent dilution into assay media.

Reagents:

Pimeclone (Solid or Oil)

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%[1]

Vortex mixer

Sonicator (optional)
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Procedure:

Weighing: Accurately weigh 19.53 mg of Pimeclone into a chemically resistant glass vial

(e.g., amber borosilicate).

Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM concentration.

Note: If using the Hydrochloride salt (MW ~231.7 g/mol ), weigh 23.17 mg instead.

Dissolution: Vortex vigorously for 30 seconds. If the free base is viscous, warm the vial

slightly (37°C) for 2 minutes to lower viscosity and aid mixing.

Inspection: Visually inspect for clarity. The solution should be strictly homogenous with no

"schlieren" lines (swirls indicating density differences).

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Hygroscopic DMSO absorbs water from air, which can crash out the compound over time;

seal tightly.

Protocol B: Thermodynamic Solubility Determination
(Shake-Flask Method)
Purpose: To determine the exact saturation solubility of Pimeclone in a specific buffer (e.g.,

PBS pH 7.4).

Workflow Visualization:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1214373?utm_src=pdf-body
https://www.benchchem.com/product/b1214373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Excess Pimeclone Solid

Add Solvent (Buffer/Water)
Target: Supersaturation

Incubate & Shake
(24-48h @ 25°C)

Equilibrium Reached?

No

Filter Supernatant
(0.45 µm PVDF)

Yes

Analyze via HPLC-UV
Compare to Standard Curve

Click to download full resolution via product page

Figure 1: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Step-by-Step Methodology:

Preparation: Add excess Pimeclone (approx. 2-5 mg) to 1 mL of Phosphate Buffered Saline

(PBS, pH 7.4) in a 2 mL microcentrifuge tube.

Agitation: Place tubes on an orbital shaker or thermomixer at 25°C. Shake at 500-750 RPM

for 24 to 48 hours to ensure equilibrium is reached.
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Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.

Alternatively, filter the supernatant using a 0.45 µm PVDF syringe filter (ensure the filter does

not bind the drug).

Quantification:

Dilute the filtrate with Acetonitrile/Water (50:50) to bring the concentration into the linear

range of detection.

Inject into HPLC (C18 column).

Calculate concentration using a calibration curve prepared from the DMSO stock (Protocol

A).

Critical Application Notes
Formulation for Animal Studies
For in vivo administration, DMSO is often too toxic.[1] A co-solvent system is recommended for

Pimeclone free base:

Vehicle: 5% Ethanol + 5% Tween 80 + 90% Saline.

Preparation: Dissolve Pimeclone in Ethanol first, add Tween 80, vortex, then slowly add

Saline while vortexing. This prevents precipitation.

pH-Dependent Ionization Diagram
Understanding the ionization state is vital for predicting membrane permeability (LogD).

Acidic pH (< 7)
Protonated (Cationic)
High Water Solubility

Basic pH (> 10)
Deprotonated (Neutral)

High Lipid Solubility

  Add Base (OH-)  
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Figure 2: The ionization equilibrium of Pimeclone. At physiological pH (7.4), a mixture of both

species exists, though the cationic form predominates.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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